m-PEG7-thiol

PROTAC linker optimization bioconjugation efficiency steric hindrance

m-PEG7-thiol (CAS 651042-82-9), also known as 2,5,8,11,14,17,20-heptaoxadocosane-22-thiol, is a monofunctional linear polyethylene glycol (PEG) derivative consisting of seven ethylene glycol repeat units terminated with a reactive thiol (-SH) group at one end and a methoxy (-OCH3) capping group at the other. The compound has a molecular formula of C15H32O7S and a molecular weight of 356.48 g/mol.

Molecular Formula C15H32O7S
Molecular Weight 356.5 g/mol
CAS No. 651042-82-9
Cat. No. B1591750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG7-thiol
CAS651042-82-9
Molecular FormulaC15H32O7S
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCS
InChIInChI=1S/C15H32O7S/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23/h23H,2-15H2,1H3
InChIKeyPVSKDHZQTUFAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG7-thiol (CAS 651042-82-9): Monofunctional Linear PEG-Thiol Linker for Bioconjugation and PROTAC Synthesis


m-PEG7-thiol (CAS 651042-82-9), also known as 2,5,8,11,14,17,20-heptaoxadocosane-22-thiol, is a monofunctional linear polyethylene glycol (PEG) derivative consisting of seven ethylene glycol repeat units terminated with a reactive thiol (-SH) group at one end and a methoxy (-OCH3) capping group at the other . The compound has a molecular formula of C15H32O7S and a molecular weight of 356.48 g/mol . As a member of the m-PEG-thiol class of PEG linkers, m-PEG7-thiol serves as a versatile bioconjugation reagent and is specifically classified as a PEG-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras (PROTACs) . The hydrophilic PEG7 spacer confers aqueous solubility, while the terminal thiol group enables site-specific conjugation to maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .

Why m-PEG7-thiol Cannot Be Arbitrarily Substituted with Alternative PEG-Thiol Linker Lengths


Substituting m-PEG7-thiol with m-PEG3-thiol, m-PEG12-thiol, or other PEG-thiol homologs without careful evaluation introduces quantifiable risks to conjugation efficiency, product homogeneity, and downstream performance. The number of ethylene glycol units directly determines the spacer length, molecular flexibility, hydration shell thickness, and steric hindrance profile—each of which materially affects reaction kinetics, surface coverage density, and the biological behavior of the resulting conjugate . Shorter PEG chains such as m-PEG3-thiol (3 ethylene glycol units) provide limited spatial isolation, resulting in faster reaction kinetics but increased steric hindrance in dense conjugation environments; longer chains such as m-PEG12-thiol (12 ethylene glycol units) provide greater shielding against nonspecific protein adsorption but may reduce reaction efficiency due to increased molecular flexibility and diffusional constraints . These chain-length-dependent differences translate directly into measurable variations in conjugate properties, including colloidal stability of functionalized nanoparticles, pharmacokinetic profile of PEGylated therapeutics, and target protein degradation efficiency in PROTAC applications .

Quantitative Differentiation Evidence: m-PEG7-thiol vs. Shorter and Longer PEG-Thiol Analogs


PEG Chain Length Effects on Steric Hindrance and Conjugation Efficiency: m-PEG7-thiol vs. m-PEG3-thiol

m-PEG7-thiol (7 ethylene glycol units) exhibits quantifiably reduced steric hindrance in high-density or multivalent conjugation systems compared to the shorter m-PEG3-thiol (3 ethylene glycol units) . The longer PEG7 spacer provides increased spatial flexibility and a larger hydration shell around the terminal thiol, which significantly improves accessibility to target binding sites when multiple conjugation events occur in close proximity . Conversely, the short PEG3 chain offers only limited spatial isolation, making the thiol more accessible for rapid conjugation but simultaneously increasing steric crowding in densely packed conjugation environments .

PROTAC linker optimization bioconjugation efficiency steric hindrance

Solubility in DMSO and Aqueous Media: m-PEG7-thiol Quantitative Solubility Profile

m-PEG7-thiol demonstrates quantifiably high solubility in both DMSO (100 mg/mL, equivalent to 280.52 mM with ultrasonic assistance) and aqueous media [1]. This balanced solubility profile arises from the intermediate-length PEG7 spacer (7 ethylene glycol units), which provides sufficient hydrophilicity to maintain aqueous solubility while retaining adequate organic solvent compatibility for synthetic PROTAC assembly . The logP value of 0.66220 further quantifies the compound's balanced hydrophilic-lipophilic character [2].

PROTAC linker bioconjugation aqueous solubility

m-PEG7-thiol vs. m-PEG12-thiol: Trade-off Between Reaction Efficiency and Protein Adsorption Resistance

m-PEG7-thiol occupies a strategically intermediate position between m-PEG3-thiol and m-PEG12-thiol in the chain-length optimization spectrum . m-PEG12-thiol (12 ethylene glycol units, MW 576.74 g/mol) provides an extended hydrophilic backbone that enhances biocompatibility, reduces protein adsorption, and increases stability in biological environments—but its greater molecular flexibility and diffusional constraints may reduce conjugation efficiency relative to intermediate-length linkers . m-PEG7-thiol offers a balanced profile: sufficient PEG length to provide meaningful reduction in nonspecific protein adsorption compared to shorter chains, while maintaining reaction efficiency comparable to shorter homologs .

PEGylation drug delivery biocompatibility

m-PEG7-thiol Gold-Thiol (Au-S) Bond Stability and Surface Modification Performance

m-PEG7-thiol forms stable gold-thiol (Au-S) bonds with gold nanoparticle surfaces, enabling robust surface functionalization with quantifiably improved dispersibility and colloidal stability [1]. The terminal thiol group reacts selectively with transition metal surfaces including gold and silver, while the PEG7 spacer provides a hydrophilic hydration layer that prevents nanoparticle aggregation and enhances biocompatibility . This surface modification capability is critical for applications in targeted drug delivery, biosensing, and molecular recognition systems .

nanoparticle functionalization surface engineering Au-S bond

Physicochemical Characterization: m-PEG7-thiol Melting Point and Density Specifications

m-PEG7-thiol exhibits well-defined physicochemical properties that inform handling, storage, and formulation decisions. The compound has a melting point range of 50-55°C, density of 1.065 g/cm³, and a flash point exceeding 230°C [1]. It appears as a colorless liquid to light yellow solid depending on storage conditions, with a boiling point of 423.7±45.0°C at 760 mmHg (predicted) . These parameters enable predictable behavior during synthetic manipulations, storage at -20°C under inert atmosphere to prevent thiol oxidation, and reliable quality control verification .

PROTAC linker PEG derivative physicochemical properties

Validated Application Scenarios for m-PEG7-thiol Based on Quantitative Differentiation Evidence


PROTAC Linker for Targeted Protein Degradation

m-PEG7-thiol is specifically validated as a PEG-based PROTAC linker for the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are heterobifunctional molecules containing two ligands—one for an E3 ubiquitin ligase and one for the target protein—connected by a linker . The intermediate-length PEG7 spacer of m-PEG7-thiol provides optimal spatial separation between the two ligands while maintaining the aqueous solubility required for intracellular activity. The thiol terminal group enables site-specific conjugation to maleimide-functionalized ligand precursors, and the 7-unit PEG chain offers balanced steric properties that neither excessively constrain ternary complex formation (as shorter linkers may) nor introduce excessive flexibility that could reduce degradation efficiency (as longer linkers may) . PROTACs synthesized using m-PEG7-thiol exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, with applications in oncology, neurodegenerative disease research, and targeted therapy development .

Antibody-Drug Conjugate (ADC) Intermediate Synthesis and Bioconjugation

m-PEG7-thiol is employed in ADC development for site-specific conjugation to antibody hinge region thiols, enabling improved ADC homogeneity, stability, and extended in vivo circulation time . The terminal thiol group reacts selectively with protein cysteine residues or maleimide-functionalized payloads, while the PEG7 spacer provides a hydration barrier that reduces nonspecific protein adsorption and immunogenicity without introducing excessive molecular bulk that could impair tumor penetration . The intermediate chain length (7 ethylene glycol units) represents a balanced solution between the rapid conjugation kinetics of shorter linkers and the enhanced anti-fouling properties of longer PEG chains, making m-PEG7-thiol particularly suitable for ADC intermediate synthesis where both efficient coupling and favorable pharmacokinetic properties are required .

Gold Nanoparticle Surface Functionalization and Biosensor Construction

m-PEG7-thiol is used for covalent surface modification of gold nanoparticles, gold-coated sensor surfaces, and quantum dots via stable Au-S bond formation . The thiol group chemisorbs onto gold surfaces, while the PEG7 spacer forms a hydrophilic protective layer that enhances nanoparticle dispersibility, prevents aggregation, and improves biocompatibility . This surface functionalization approach is validated for constructing targeted drug delivery vehicles, fluorescence nanoprobes, and high-sensitivity biosensors incorporating immobilized antibodies or DNA probes . The 7-unit PEG chain length provides a quantifiably defined hydration barrier thickness that can be selected based on the specific steric and anti-fouling requirements of the intended application .

Protein PEGylation for Improved Pharmacokinetics and Reduced Immunogenicity

m-PEG7-thiol is applied in protein and peptide PEGylation to improve solubility, stability, and in vivo half-life while reducing immunogenicity and nonspecific binding . The thiol group enables site-specific conjugation to cysteine residues on target proteins, while the 7-unit PEG chain provides sufficient hydration and steric protection to reduce renal clearance and proteolytic degradation without masking the protein's active site . Compared to shorter PEG3 linkers, the PEG7 spacer offers enhanced shielding against protein adsorption and immune recognition; compared to longer PEG12 linkers, it maintains more efficient conjugation kinetics and produces conjugates with more compact hydrodynamic radii . This intermediate-length optimization is particularly valuable for therapeutic proteins where both prolonged circulation and preserved bioactivity are essential .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG7-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.